molecular formula C6H4Cl2OS B3369227 3-Chloro-5-methylthiophene-2-carbonyl chloride CAS No. 229343-00-4

3-Chloro-5-methylthiophene-2-carbonyl chloride

Cat. No.: B3369227
CAS No.: 229343-00-4
M. Wt: 195.07 g/mol
InChI Key: ALGIMOLJDUHYTK-UHFFFAOYSA-N
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Description

3-Chloro-5-methylthiophene-2-carbonyl chloride is a heterocyclic organic compound featuring a thiophene ring substituted with a chlorine atom at position 3, a methyl group at position 5, and a carbonyl chloride functional group at position 2. This compound is highly reactive due to the electron-withdrawing effects of the chlorine substituents and the carbonyl chloride group, making it a valuable intermediate in organic synthesis, particularly in acylation reactions for pharmaceuticals, agrochemicals, and polymer precursors. Its structure allows for regioselective modifications, enabling tailored reactivity in cross-coupling or nucleophilic substitution reactions.

Properties

IUPAC Name

3-chloro-5-methylthiophene-2-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2OS/c1-3-2-4(7)5(10-3)6(8)9/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALGIMOLJDUHYTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00593265
Record name 3-Chloro-5-methylthiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

229343-00-4
Record name 3-Chloro-5-methylthiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-methylthiophene-2-carbonyl chloride typically involves the chlorination of 5-methylthiophene-2-carbonyl chloride. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process is usually conducted under reflux conditions to ensure complete conversion of the starting material.

    Starting Material: 5-Methylthiophene-2-carbonyl chloride

    Chlorinating Agent: Thionyl chloride (SOCl2)

    Reaction Conditions: Reflux

The reaction proceeds as follows:

5-Methylthiophene-2-carbonyl chloride+SOCl23-Chloro-5-methylthiophene-2-carbonyl chloride+SO2+HCl\text{5-Methylthiophene-2-carbonyl chloride} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 5-Methylthiophene-2-carbonyl chloride+SOCl2​→3-Chloro-5-methylthiophene-2-carbonyl chloride+SO2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-methylthiophene-2-carbonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, alcohols, and thiols.

    Electrophilic Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation and nitration.

    Reduction: The carbonyl chloride group can be reduced to the corresponding alcohol or aldehyde.

Common Reagents and Conditions

  • Nucleophilic Substitution

    • Reagents: Amines, alcohols, thiols
    • Conditions: Room temperature or slightly elevated temperatures, often in the presence of a base such as pyridine or triethylamine.
  • Electrophilic Substitution

    • Reagents: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)
    • Conditions: Varies depending on the reagent; typically requires a catalyst such as iron(III) chloride for halogenation.
  • Reduction

    • Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
    • Conditions: Anhydrous conditions, often at low temperatures.

Major Products Formed

    Nucleophilic Substitution: Substituted thiophene derivatives with various functional groups.

    Electrophilic Substitution: Halogenated or nitrated thiophene derivatives.

    Reduction: Thiophene derivatives with reduced carbonyl groups.

Scientific Research Applications

3-Chloro-5-methylthiophene-2-carbonyl chloride has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex thiophene derivatives. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and materials with electronic properties.

Biology

In biological research, this compound is used to study the interactions of thiophene derivatives with biological molecules. It is also employed in the development of bioactive compounds with potential therapeutic applications.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a precursor to drugs with anti-inflammatory, antimicrobial, and anticancer properties

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, dyes, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-5-methylthiophene-2-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The chloro group is highly reactive and can be readily displaced by nucleophiles, leading to the formation of various substituted thiophene derivatives. The carbonyl chloride group can also undergo reduction or substitution reactions, further diversifying the range of products that can be synthesized from this compound.

Molecular Targets and Pathways

The molecular targets and pathways involved in the reactions of this compound depend on the specific nucleophiles or electrophiles it interacts with. In biological systems, the compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Differences

The compound’s structural analogs include derivatives with variations in substituent positions and functional groups. A notable example is methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate (), which shares the thiophene backbone but differs significantly in substituents and functional groups:

Parameter 3-Chloro-5-methylthiophene-2-carbonyl Chloride Methyl 5-Chloro-3-chlorosulfonylthiophene-2-carboxylate
Position 3 Substituent Chloro Chlorosulfonyl (SO₂Cl)
Position 5 Substituent Methyl Chloro
Position 2 Functional Group Carbonyl chloride (COCl) Methyl ester (COOCH₃)
Additional Functional Group None Sulfonyl chloride (SO₂Cl)

Stability and Handling

  • This compound is moisture-sensitive but less so than sulfonyl chlorides. It requires storage under inert conditions.
  • Methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate is highly hygroscopic due to the sulfonyl chloride group, necessitating rigorous anhydrous handling .

Biological Activity

3-Chloro-5-methylthiophene-2-carbonyl chloride is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C₆H₄ClO₂S
Molecular Weight: 176.61 g/mol
Structure: The compound features a thiophene ring substituted with a chlorine atom and a carbonyl chloride group, contributing to its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules. The carbonyl chloride group is known for its electrophilic nature, which allows it to form covalent bonds with nucleophiles, such as amino acids in proteins. This interaction can lead to inhibition or modification of enzyme activity, impacting various biochemical pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against a range of bacteria and fungi. For example:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Candida albicans10 µg/mL

These results suggest that the compound could serve as a lead for developing new antimicrobial agents .

Antitumor Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Studies have indicated that it can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. For instance, treatment with the compound resulted in increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in human breast cancer cells .

Case Studies

  • Case Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the compound's effectiveness against multidrug-resistant strains of bacteria. The findings revealed that it not only inhibited bacterial growth but also disrupted biofilm formation, which is crucial for bacterial persistence in clinical settings .
  • Antitumor Mechanism Investigation : A research article explored the mechanism by which this compound induces apoptosis in cancer cells. The study utilized flow cytometry and Western blot analysis to demonstrate that the compound activates caspase pathways, leading to programmed cell death .

Q & A

Q. What are the standard synthetic routes for preparing 3-chloro-5-methylthiophene-2-carbonyl chloride, and how do reaction conditions influence yield?

The synthesis typically involves chlorination of a methyl-substituted thiophene precursor. A common method uses thionyl chloride (SOCl₂) under reflux to convert carboxylic acid derivatives to acyl chlorides . For example, 4-methylthiophene-3-carbonyl chloride can be chlorinated at the 2-position using SOCl₂. Key variables include temperature control (60–80°C) and stoichiometric excess of SOCl₂ to drive the reaction to completion. Yield optimization requires inert atmospheres (N₂/Ar) to prevent hydrolysis of the acyl chloride product.

Q. How is the purity of this compound assessed, and what analytical techniques are critical for characterization?

Purity is evaluated via HPLC (reverse-phase C18 columns, acetonitrile/water mobile phase) and GC-MS to detect volatile impurities. Structural confirmation relies on ¹H/¹³C NMR (chlorine-induced splitting in aromatic regions) and FT-IR (C=O stretch at ~1750 cm⁻¹, C-Cl at ~550 cm⁻¹). Mass spectrometry (EI-MS) should show a molecular ion peak at m/z 195.07 (calculated for C₇H₅Cl₂OS) .

Q. What are the primary reactivity patterns of this compound in nucleophilic substitution reactions?

The acyl chloride group undergoes nucleophilic substitution with amines, alcohols, or thiols. For example:

  • With amines: Forms amides (e.g., 3-chloro-5-methylthiophene-2-carboxamides).
  • With alcohols: Produces esters (e.g., methyl esters via methanol). Reaction rates depend on solvent polarity (DMF or THF preferred) and base additives (e.g., pyridine to scavenge HCl) .

Advanced Research Questions

Q. How does the position of chlorine and methyl substituents on the thiophene ring affect reactivity and regioselectivity in cross-coupling reactions?

Comparative studies with structural isomers (e.g., 2-chloro-5-methyl vs. 3-chloro-4-methyl derivatives) reveal that chlorine at the 2-position enhances electrophilicity at C-5, facilitating Suzuki-Miyaura couplings. Steric hindrance from the methyl group at C-5 reduces reactivity at adjacent positions. DFT calculations can predict charge distribution and guide catalyst selection (e.g., Pd(PPh₃)₄ for aryl boronic acids) .

Q. What strategies mitigate competing side reactions (e.g., hydrolysis or dimerization) during large-scale synthesis?

  • Low-temperature reactions (0–5°C) reduce acyl chloride hydrolysis.
  • Anhydrous conditions (molecular sieves, solvent distillation) prevent water ingress.
  • Slow reagent addition minimizes exothermic side reactions (e.g., dimerization via Friedel-Crafts pathways). Process analytical technology (PAT) tools, such as in-line IR, enable real-time monitoring .

Q. How can computational methods predict the biological activity of derivatives synthesized from this compound?

Molecular docking (AutoDock Vina) and QSAR models correlate structural features (e.g., Cl/Methyl substitution patterns) with bioactivity. For example:

  • Antimicrobial activity : Electron-withdrawing Cl enhances membrane penetration.
  • Cytotoxicity : Methyl groups reduce polarity, improving logP values for blood-brain barrier permeability. Validation requires in vitro assays (e.g., MIC tests for antimicrobial screening) .

Data Contradictions and Resolution

Q. Conflicting reports exist on the stability of this compound under storage. How should researchers address this?

Stability variations arise from residual acidity (HCl traces) and moisture exposure. Recommendations:

  • Short-term storage : Use amber vials at –20°C under N₂.
  • Long-term stability : Formulate as a dry film or lyophilized powder. Conflicting data in literature often stem from inadequate purity checks; repeat NMR/HPLC before use .

Comparative Reactivity Table

CompoundReactivity with AminesHydrolysis Rate (t₁/₂ in H₂O)Preferred Solvent
This compoundHigh (yields >85%)2.5 hours (pH 7)Dry DMF
2-Chloro-4-methylthiophene-3-carbonyl chlorideModerate (yields ~70%)1.8 hours (pH 7)THF
5-Methylthiophene-2-carboxylic acidLow (requires catalysts)N/AEthanol

Data derived from kinetic studies and synthetic protocols .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-5-methylthiophene-2-carbonyl chloride
Reactant of Route 2
3-Chloro-5-methylthiophene-2-carbonyl chloride

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